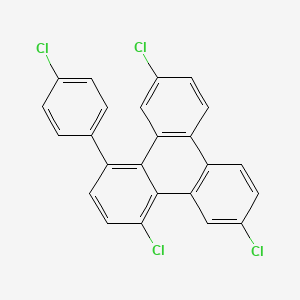
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene is an aromatic compound with a triphenylene core. This compound is notable for its structural complexity and the presence of multiple chlorine atoms, which can influence its chemical reactivity and potential applications. It is used in various scientific research fields, including materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene typically involves a palladium-catalyzed annulative dimerization of o-iodobiaryl compounds. This method includes double C−I and C−H bond cleavage steps . The reaction conditions are relatively simple, requiring neither a ligand nor an oxidant, and the reaction tolerates a wide range of coupling partners without compromising efficiency or scalability .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic strategy mentioned above can be adapted for large-scale production due to its straightforward nature and the absence of complex reagents or conditions .
Chemical Reactions Analysis
Types of Reactions
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Aryl Coupling Reactions: The compound can participate in aryl coupling reactions, such as those involving arylboronic acids.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts and arylboronic acids. The reactions are typically carried out under mild conditions, which helps in maintaining the integrity of the triphenylene core .
Major Products
The major products formed from these reactions include fully fused, small graphene nanoribbons, which are of significant interest in materials science and nanotechnology .
Scientific Research Applications
1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene has several scientific research applications:
Materials Science:
Organic Electronics: The compound’s unique structure makes it suitable for use in organic electronic devices, such as field-effect transistors.
Chemistry: It serves as a building block for the synthesis of more complex aromatic compounds.
Mechanism of Action
The mechanism of action of 1,6,11-Trichloro-4-(4-chlorophenyl)triphenylene involves its ability to participate in various chemical reactions due to the presence of multiple reactive sites. The chlorine atoms can be substituted or coupled with other groups, leading to the formation of new compounds with unique properties . The molecular targets and pathways involved in these reactions are primarily related to the formation of extended π-systems and the stabilization of the triphenylene core .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): This compound is structurally similar but has different applications, primarily as an insecticide.
2-Aryl-1,3,4-trifluoro-6,7,10,11-tetrakis(alkoxy)triphenylene: This compound has a similar triphenylene core but with different substituents, leading to different chemical properties and applications.
Properties
Molecular Formula |
C24H12Cl4 |
|---|---|
Molecular Weight |
442.2 g/mol |
IUPAC Name |
1,6,11-trichloro-4-(4-chlorophenyl)triphenylene |
InChI |
InChI=1S/C24H12Cl4/c25-14-3-1-13(2-4-14)17-9-10-22(28)24-21-12-16(27)6-8-19(21)18-7-5-15(26)11-20(18)23(17)24/h1-12H |
InChI Key |
BDLLMPYKTLMZGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C4=C(C=CC(=C4)Cl)C5=C(C3=C(C=C2)Cl)C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B13365452.png)
![(2E)-3-[3-({[(2-chlorophenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365456.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)tetraazolo[1,5-b]pyridazin-6-amine](/img/structure/B13365468.png)
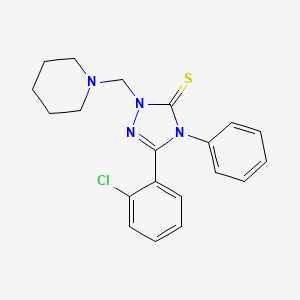
![6-(6-Methylpyridin-3-yl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365478.png)
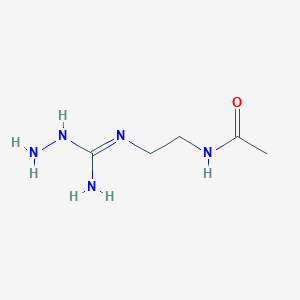
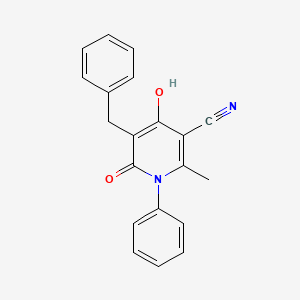
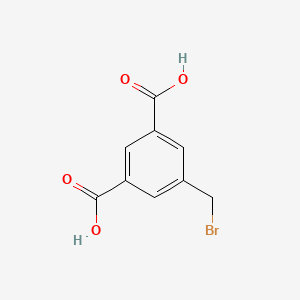
![1-{2-[2-(2-Aminophenyl)ethyl]phenyl}ethanone](/img/structure/B13365506.png)
![1-[(2-methoxy-3,4-dimethylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B13365508.png)

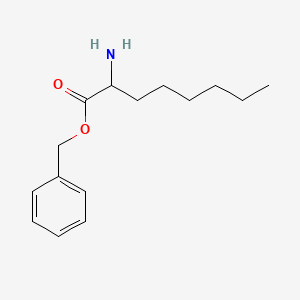
![trans-N-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide](/img/structure/B13365527.png)

